1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-4-5-11(2)13(8-10)9-18-14-15-6-7-16(14)12(3)17/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECINABFYFPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using catalysts like nickel.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile.
Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using catalysts like anhydrous aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like anhydrous aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and imidazole groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with molecular targets through its sulfanyl and imidazole groups. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Notes:
- Structural Variations: The target compound’s 2,5-dimethylbenzylsulfanyl group enhances lipophilicity compared to the 2-chlorophenyl group in or the dichlorophenyl in . This may improve membrane permeability but reduce aqueous solubility. Unlike the oxadiazole-thiazole hybrid in 7f , the target compound lacks heterocyclic fusion, simplifying synthesis but possibly reducing binding affinity in biological targets.
- Synthetic Routes: The synthesis of analogous compounds often involves chlorination (e.g., SOCl₂ for imidazole intermediates ) or nucleophilic substitution to introduce sulfanyl groups.
Biological Activity
The compound 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule featuring a unique imidazole ring structure. Its biological activity is of significant interest due to the presence of a sulfanyl group and the potential for interactions with various biological targets. This article explores the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Sulfanyl Group : Contributes to the reactivity and potential biological interactions.
- Dimethylphenyl Substituent : Enhances lipophilicity and may influence binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfanyl Intermediate : Reaction between 2,5-dimethylbenzyl chloride and sodium sulfide.
- Coupling with Ethanone : The sulfanyl intermediate is reacted with ethanone derivatives in the presence of a base.
- Cyclization : Final cyclization to form the imidazole ring under appropriate conditions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial agent:
Antimicrobial Activity
Research indicates that compounds within the imidazole family exhibit a range of antimicrobial activities. For instance, studies have reported:
- Antibacterial Effects : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Zone of Inhibition : In comparative studies, similar imidazole compounds demonstrated significant zones of inhibition (measured in mm) against various bacterial strains (Table 1).
| Compound | E. coli | S. aureus | B. subtilis |
|---|---|---|---|
| 1 | 20 | 22 | 25 |
| 2 | 15 | 19 | 21 |
| 3 | 18 | 20 | 23 |
Table 1: Antimicrobial activity of imidazole derivatives (values represent zone of inhibition in mm)
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
- Receptor Binding : The imidazole ring may bind to specific receptors involved in bacterial resistance mechanisms.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Antibacterial Efficacy : A study evaluated various imidazole derivatives against resistant bacterial strains, showing promising results for compounds with similar structural features .
- Antifungal Activity Assessment : Another study reported that imidazole compounds exhibited antifungal properties against drug-resistant Candida strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
